Biotin-Substance P

Descripción

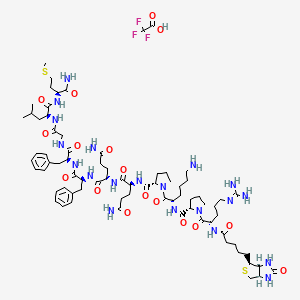

The exact mass of the compound Biotinyl-Substance P Trifluoroacetate is 1686.79860905 g/mol and the complexity rating of the compound is 3260. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

87468-58-4 |

|---|---|

Fórmula molecular |

C73H112N20O15S2 |

Peso molecular |

1573.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C73H112N20O15S2/c1-42(2)37-50(66(102)84-45(62(77)98)31-36-109-3)83-60(97)40-81-63(99)51(38-43-17-6-4-7-18-43)88-67(103)52(39-44-19-8-5-9-20-44)89-65(101)46(27-29-57(75)94)85-64(100)47(28-30-58(76)95)86-68(104)54-23-15-35-93(54)71(107)49(21-12-13-32-74)87-69(105)55-24-16-34-92(55)70(106)48(22-14-33-80-72(78)79)82-59(96)26-11-10-25-56-61-53(41-110-56)90-73(108)91-61/h4-9,17-20,42,45-56,61H,10-16,21-41,74H2,1-3H3,(H2,75,94)(H2,76,95)(H2,77,98)(H,81,99)(H,82,96)(H,83,97)(H,84,102)(H,85,100)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H4,78,79,80)(H2,90,91,108)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1 |

Clave InChI |

VTEGKDUGRAEBSX-UDPLRNBMSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Development of Biotinylated Substance P Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of biotinylated Substance P (SP) analogs. Substance P, an undecapeptide neuropeptide, plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by interacting primarily with the neurokinin-1 receptor (NK1R).[1][2][3] The development of biotinylated SP analogs has provided researchers with powerful tools to investigate these processes, enabling detailed studies of receptor localization, trafficking, and interaction dynamics.

Introduction to Substance P and its Receptor

Substance P was first identified in 1931 and its 11-amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) was determined in 1971.[3] It is a member of the tachykinin family of neuropeptides and is widely distributed throughout the central and peripheral nervous systems.[1][4] SP exerts its biological effects by binding to G protein-coupled receptors, with a high affinity for the NK1 receptor.[2][4] This interaction initiates a cascade of intracellular signaling events that modulate cellular function.[4][5]

Development of Biotinylated Substance P Analogs

The covalent attachment of biotin (B1667282) to Substance P creates a highly versatile molecular probe. Biotin's high affinity for streptavidin and avidin (B1170675) allows for a wide range of detection and purification methods. Several biotinylated SP analogs have been synthesized and characterized, with modifications designed to preserve the biological activity of the native peptide.

One notable example is biotin-NTE[Arg3]SP, where the lysine (B10760008) at position 3 was replaced with arginine and an N-terminal extension was added for biotinylation. This analog demonstrated binding and functional activity identical to native Substance P.[6] Other developed analogs include [alpha-biotinyl-Lys3]Substance P-(3-11), [alpha-biotinyl-Arg1]Substance P, and [epsilon-biotinyl-Lys3]Substance P.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for various Substance P analogs, providing a comparative view of their binding affinities and biological activities.

| Analog | Receptor | Cell Line/Tissue | Binding Affinity (Kd/IC50) | Reference |

| Biotin-NTE[Arg3]SP | NK1R | Human IM-9 lymphoblasts | Identical dissociation curve to native SP | [6] |

| Native Substance P | NK1R | Human IM-9 lymphoblasts | Identical dissociation curve to biotin-NTE[Arg3]SP | [6] |

| Analog | Bioactivity Assay | Tissue/Cell Model | Observed Effect | Reference |

| Biotin-NTE[Arg3]SP | Intracellular Calcium Concentration | Fura-2 loaded isolated rabbit colonic myocytes | Similar functional activity to native SP | [6] |

| [AcGln5, Pro9] SP(5-11) | Guinea-pig isolated ileum test (GPI) | Guinea Pig Ileum | Higher potency than native SP | [8] |

| SP(4-11) | Guinea-pig isolated ileum test (GPI) | Guinea Pig Ileum | Lower potency than native SP | [8] |

| [Cys5,9] SP(4-11) | Guinea-pig isolated ileum test (GPI) | Guinea Pig Ileum | Lower potency than SP(4-11) | [8] |

| [Cys5,9] SP(4-11) | Writhing test in mice | Mice | Higher potency than native SP | [8] |

| [AcGln5, Pro9] SP(5-11) | Writhing test in mice | Mice | Lower potency than SP(4-11) | [8] |

Signaling Pathways of Substance P

Substance P binding to the NK1 receptor activates G proteins, leading to the stimulation of multiple intracellular signaling pathways. These pathways involve second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Activation of these pathways ultimately leads to the modulation of ion channel activity and gene expression, influencing processes such as inflammation and pain perception.[5][9]

Experimental Protocols

The synthesis of biotinylated SP analogs is typically achieved through solid-phase peptide synthesis.[8][10]

-

Peptide Synthesis: The peptide backbone is assembled on a solid support resin using standard Fmoc or Boc chemistry. For analogs with amino acid substitutions, the desired modified amino acid is incorporated at the corresponding step.

-

Biotinylation: A biotinylating agent (e.g., NHS-biotin) is reacted with a primary amine on the peptide. This can be the N-terminal amine or the epsilon-amine of a lysine residue. For site-specific biotinylation, protecting groups are used on other reactive amines. In the case of biotin-NTE[Arg3]SP, an N-terminal extension containing a lysine was added for specific biotinylation.[6]

-

Cleavage and Deprotection: The biotinylated peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

This protocol outlines a competitive binding assay to determine the binding affinity of biotinylated SP analogs.

-

Cell Culture: Culture cells expressing the NK1 receptor (e.g., IM-9 lymphoblasts) to a sufficient density.[6]

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled SP analog (e.g., [125I]-SP) and increasing concentrations of the unlabeled biotinylated SP analog.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which can then be used to determine the binding affinity (Ki).

This protocol describes the use of biotinylated SP analogs for visualizing NK1 receptors in cells.

-

Cell Preparation: Grow cells on coverslips or in a multi-well plate. Fix and permeabilize the cells as required.

-

Incubation: Incubate the cells with the biotinylated SP analog to allow binding to the NK1 receptors.

-

Washing: Wash the cells thoroughly to remove any unbound analog.

-

Streptavidin Conjugate: Incubate the cells with a streptavidin-fluorophore conjugate (e.g., streptavidin-FITC) or a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).[6]

-

Washing: Wash the cells again to remove the unbound streptavidin conjugate.

-

Visualization: If using a fluorescent conjugate, visualize the cells using fluorescence microscopy. If using an enzyme conjugate, add the appropriate substrate to generate a colored precipitate, which can be visualized by light microscopy.

Conclusion

Biotinylated Substance P analogs are invaluable tools for researchers in neuroscience, pharmacology, and cell biology. Their development has enabled more precise and versatile investigations into the role of Substance P and its receptors in health and disease. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of these important molecular probes, facilitating further discoveries in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a biotinylated analog of substance P for use as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avidin binding of biotinylated analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review | MDPI [mdpi.com]

- 10. Synthesis and biological activities of photoaffinity labeling analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin-Substance P: A Versatile Probe for Neurokinin-1 Receptor Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It exerts its diverse physiological effects, including pain transmission, inflammation, and mood regulation, primarily through binding to and activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The interaction between Substance P and NK1R initiates a cascade of intracellular signaling events, making this receptor a prime target for therapeutic intervention in various pathological conditions.

To facilitate the detailed study of NK1R, labeled analogs of Substance P have been developed. Among these, Biotin-Substance P has emerged as a powerful and versatile tool. The biotin (B1667282) tag allows for sensitive and specific detection through its high-affinity interaction with avidin (B1170675) or streptavidin conjugates, enabling a wide range of applications from receptor binding assays to visualization of receptor trafficking. This guide provides a comprehensive overview of the use of this compound as a probe for neurokinin receptor studies, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data: Ligand Binding Affinities

The binding affinity of ligands to the NK1R is a critical parameter in pharmacological studies. While extensive data is available for radiolabeled Substance P and various antagonists, specific quantitative data for this compound is less commonly reported. However, studies have shown that biotinylation of Substance P can be engineered to retain binding characteristics identical to the native peptide.[4] The following table summarizes relevant binding affinity data for Substance P and its analogs to provide a comparative context.

| Ligand | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Bmax (fmol/mg protein) | Cell/Tissue Type |

| [125I]-Substance P | Rat NK1R | Saturation | 5.63 | - | - | KNRK cells[3] |

| Biotin-NTE[Arg3]SP | Human NK1R | Competition | Identical to native SP | - | - | IM-9 lymphoblasts[4] |

| Aprepitant | Rat NK1R | Competition | - | 0.09 | - | Rat brain homogenates[3] |

Note: The binding of biotin-NTE[Arg3]SP was shown to have a dissociation curve identical to that of native Substance P, indicating a comparable affinity.[4]

Experimental Protocols

Synthesis and Purification of this compound

A common strategy for the synthesis of this compound involves the biotinylation of a modified Substance P analog. The following protocol is based on the synthesis of biotin-NTE[Arg3]SP.[4]

Objective: To covalently attach a biotin molecule to a Substance P analog while preserving its receptor binding and functional activity.

Materials:

-

Substance P analog with a suitable primary amine for biotinylation (e.g., with an N-terminal lysine). A common modification is the substitution of Lysine at position 3 with Arginine to avoid biotinylation at this site and the addition of an N-terminal extension containing a Lysine residue.[4]

-

Biotinylation reagent (e.g., N-Hydroxysuccinimide-biotin).

-

Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

-

Mass spectrometer for characterization.

Procedure:

-

Peptide Synthesis: Synthesize the Substance P analog using standard solid-phase peptide synthesis (SPPS) protocols. The analog should be designed with a unique site for biotinylation, for instance, an N-terminal lysine.[4]

-

Biotinylation Reaction: a. Dissolve the purified peptide in the reaction buffer. b. Add the biotinylation reagent in a molar excess to the peptide solution. c. Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), with gentle mixing.

-

Purification: a. Purify the biotinylated peptide from the reaction mixture using reverse-phase HPLC. b. Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the peptide. c. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

Characterization: a. Collect the fractions containing the biotinylated peptide. b. Confirm the identity and purity of the product by mass spectrometry to verify the addition of the biotin moiety.

-

Storage: Lyophilize the purified this compound and store at -20°C or -80°C for long-term use.[5]

Receptor Binding Assay using this compound

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1R using this compound. Detection is achieved using streptavidin conjugated to a reporter molecule (e.g., Horseradish Peroxidase - HRP).

Objective: To measure the ability of a test compound to compete with this compound for binding to the NK1R.

Materials:

-

Cells or membranes expressing NK1R.

-

This compound.

-

Unlabeled Substance P (for non-specific binding).

-

Test compounds.

-

Assay Buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[6]

-

HRP substrate (e.g., TMB).

-

96-well microplate.

-

Plate reader.

Procedure:

-

Cell/Membrane Preparation: a. Coat a 96-well microplate with membranes or seed with cells expressing NK1R.

-

Assay Setup: a. To each well, add the assay buffer. b. Add varying concentrations of the unlabeled test compound. c. For total binding, add assay buffer instead of the test compound. d. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).[3] e. Add a fixed concentration of this compound to all wells.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 3 hours) with gentle agitation.[3]

-

Washing: Wash the wells multiple times with ice-cold wash buffer to remove unbound ligand.

-

Detection: a. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. b. Wash the wells to remove unbound conjugate. c. Add the HRP substrate and incubate until color develops. d. Stop the reaction and read the absorbance on a plate reader.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value using non-linear regression analysis.

NK1R Internalization Assay

This protocol describes a method to visualize and quantify the internalization of NK1R upon stimulation with this compound, followed by detection with fluorescently labeled streptavidin.

Objective: To monitor the agonist-induced internalization of NK1R.

Materials:

-

Cells expressing NK1R (e.g., SH-SY5Y cells).[9]

-

This compound.

-

Streptavidin conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., DAPI).

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Cell Plating: Seed NK1R-expressing cells on glass coverslips or in imaging-compatible microplates.

-

Stimulation: Treat the cells with this compound at a suitable concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to allow for internalization.[3]

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: a. Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100). b. Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA). c. Incubate with fluorescently labeled streptavidin to detect the internalized this compound-receptor complex. d. Stain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Data Analysis: Quantify receptor internalization by measuring the formation and intensity of intracellular fluorescent vesicles.[3][9]

Signaling Pathways and Experimental Workflows

Neurokinin-1 Receptor Signaling Pathway

Substance P binding to the NK1R activates heterotrimeric G proteins, primarily Gq and Gs.[10] Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These second messengers activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), which ultimately regulate cellular processes like proliferation, migration, and apoptosis.[1][12]

Caption: NK1R signaling cascade upon Substance P binding.

Experimental Workflow using this compound

The use of this compound in neurokinin receptor studies typically follows a structured workflow, from initial experimental design to final data analysis and interpretation. This workflow allows for the systematic investigation of receptor binding, function, and trafficking.

Caption: General workflow for neurokinin receptor studies.

Conclusion

This compound is an invaluable probe for the investigation of neurokinin-1 receptors. Its ability to be detected with high sensitivity and specificity through the biotin-streptavidin interaction allows for a broad range of experimental applications. This guide provides the foundational knowledge, including quantitative data, detailed protocols, and visual representations of key processes, to empower researchers in their studies of NK1R pharmacology and cell biology. The methodologies and information presented herein are intended to serve as a starting point for the design and execution of robust and informative experiments in this critical area of neuroscience and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of a biotinylated analog of substance P for use as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]

- 9. innoprot.com [innoprot.com]

- 10. mdpi.com [mdpi.com]

- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Biotin-Substance P Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino-acid neuropeptide that plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is a member of the tachykinin peptide family and exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3] The interaction of Substance P with NK1R is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and cellular proliferation.[3][4]

The conjugation of biotin (B1667282) to Substance P creates a valuable tool for researchers. Biotinylation, the process of attaching biotin to a molecule, allows for highly specific and high-affinity detection and isolation of the labeled molecule through its interaction with streptavidin or avidin.[5] This technical guide provides an in-depth overview of the biological activity of Biotin-Substance P conjugates, focusing on their interaction with the NK1R and the downstream signaling pathways. It also includes detailed experimental protocols for key assays used to characterize these conjugates.

Quantitative Data Summary

While biotinylation can sometimes alter the biological activity of a peptide, studies have shown that this compound conjugates can retain their biological function. One study developing a biotinylated analog of Substance P, biotin-NTE[Arg3]SP, reported that its dissociation curve in binding studies with human IM-9 lymphoblasts was identical to that of native Substance P. This indicates that, at least for this specific analog, the biotinylation did not significantly alter the binding affinity to its receptor.

However, a comprehensive search of the available literature did not yield specific quantitative binding affinity data (e.g., Kd, Ki) or functional activity data (e.g., EC50, IC50) for commercially available this compound conjugates. The following table summarizes the available qualitative information and provides a template for researchers to populate with their own experimental data.

| Conjugate | Receptor | Cell Line/Tissue | Assay Type | Quantitative Data (Kd, Ki, EC50, IC50) | Key Findings |

| Biotin-NTE[Arg3]Substance P | NK1R | Human IM-9 lymphoblasts | Receptor Binding Assay | Not Reported | Dissociation curve was identical to that of native Substance P. |

| This compound | NK1R | Not specified | Not specified | Not available in searched literature | Expected to bind to NK1R and elicit downstream signaling. |

Signaling Pathways of Substance P and its Biotinylated Conjugate

Substance P binding to the NK1R activates intracellular signaling cascades typical of GPCRs. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] Additionally, Substance P can also stimulate the production of cyclic AMP (cAMP) through Gαs protein coupling in some cell types.[3] It is anticipated that a biologically active this compound conjugate will activate these same signaling pathways.

Diagram: Substance P Signaling Pathway via NK1R

Caption: Activation of NK1R by this compound initiates downstream signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological activity of this compound conjugates.

Competitive Receptor Binding Assay

This protocol is adapted for a competitive binding assay to determine the binding affinity of a this compound conjugate to the NK1R by measuring its ability to compete with a radiolabeled Substance P analog.

Materials:

-

HEK293 cells stably expressing human NK1R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated 96-well plates

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [125I]-Substance P

-

Unlabeled Substance P (for non-specific binding)

-

This compound conjugate (test compound)

-

Cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Plating: Seed the NK1R-expressing HEK293 cells into poly-D-lysine coated 96-well plates at a density that will result in 5-10% binding of the radioligand. Culture overnight.

-

Assay Setup:

-

On the day of the experiment, aspirate the culture medium and wash the cells once with ice-cold Binding Buffer.

-

Add 50 µL of Binding Buffer to each well.

-

Add 50 µL of a fixed concentration of [125I]-Substance P (typically at a concentration close to its Kd).

-

Add 50 µL of varying concentrations of the this compound conjugate (e.g., from 10^-12 M to 10^-5 M).

-

For total binding, add 50 µL of Binding Buffer instead of the competitor.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

-

-

Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound conjugate concentration.

-

Determine the IC50 value (the concentration of the conjugate that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram: Competitive Receptor Binding Assay Workflow

Caption: Workflow for determining the binding affinity of this compound.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the ability of this compound to induce intracellular calcium release in NK1R-expressing cells using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing human NK1R

-

Cell culture medium

-

Black-walled, clear-bottom 96-well plates

-

Fluo-4 AM or other suitable calcium indicator dye

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Probenecid (to prevent dye leakage)

-

This compound conjugate

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Plating: Seed NK1R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in Assay Buffer containing probenecid.

-

Aspirate the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells twice with Assay Buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Record a baseline fluorescence reading for a few seconds.

-

Use the plate reader's injector to add varying concentrations of the this compound conjugate to the wells.

-

Continue to record the fluorescence signal for several minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of the this compound conjugate.

-

Plot the peak response against the logarithm of the conjugate concentration.

-

Determine the EC50 value (the concentration of the conjugate that produces 50% of the maximal response) using non-linear regression analysis.

-

Diagram: Calcium Mobilization Assay Workflow

Caption: Workflow for assessing the functional activity of this compound via calcium signaling.

Cyclic AMP (cAMP) Accumulation Assay

This protocol outlines a method to measure the accumulation of cAMP in response to this compound stimulation using a competitive immunoassay format (e.g., HTRF or AlphaScreen).

Materials:

-

HEK293 cells stably expressing human NK1R

-

Cell culture medium

-

White, opaque 384-well plates

-

Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4

-

This compound conjugate

-

Forskolin (B1673556) (positive control for adenylyl cyclase activation)

-

cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or AlphaLISA cAMP kit) containing cAMP standard, labeled cAMP tracer (e.g., cAMP-d2 or biotin-cAMP), and specific antibody (e.g., anti-cAMP-cryptate or anti-cAMP acceptor beads)

-

Plate reader capable of detecting the assay signal (e.g., HTRF or AlphaScreen reader)

Procedure:

-

Cell Plating: Seed NK1R-expressing cells into white, opaque 384-well plates and culture overnight.

-

Assay Setup:

-

On the day of the experiment, aspirate the culture medium and add Stimulation Buffer to the cells.

-

Add varying concentrations of the this compound conjugate.

-

Include a positive control with forskolin and a negative control with buffer only.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Cell Lysis and Detection:

-

Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit. This typically involves adding a lysis buffer containing the labeled cAMP tracer and the specific antibody.

-

Incubate for the recommended time (e.g., 1 hour at room temperature) to allow for the competition reaction to reach equilibrium.

-

-

Measurement: Read the plate on a compatible plate reader.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Convert the raw assay signals for the samples to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound conjugate concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

Diagram: cAMP Accumulation Assay Workflow

Caption: Workflow for quantifying cAMP production induced by this compound.

Conclusion

This compound conjugates are powerful reagents for studying the neurokinin-1 receptor system. The available evidence suggests that these conjugates can retain the biological activity of the native peptide, allowing for their use in a variety of applications, including receptor binding assays, cellular signaling studies, and affinity purification. This technical guide provides a framework for researchers to design and execute experiments to thoroughly characterize the biological activity of their specific this compound conjugate. By following the detailed protocols and utilizing the provided diagrams, scientists and drug development professionals can effectively investigate the intricate roles of the Substance P/NK1R axis in health and disease. Further research is warranted to establish a comprehensive quantitative dataset for various commercially available and custom-synthesized this compound conjugates to facilitate their broader application in the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Neurokinin Receptor调节剂 | MCE [medchemexpress.cn]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

An In-depth Technical Guide to the Biotin-Streptavidin Interaction in Substance P Assays

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles and applications of the biotin-streptavidin interaction as a cornerstone for the sensitive detection of Substance P. We will delve into the molecular basis of this high-affinity interaction, its integration into immunoassay design, detailed experimental protocols, and the underlying signaling pathways of Substance P.

The Core Interaction: Biotin (B1667282) and Streptavidin

The interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent bonds known in nature.[1][2] This remarkable affinity, combined with its high specificity, makes it an invaluable tool for a multitude of biological assays, including ELISA, immunohistochemistry, and Western blotting.[3][4]

Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin.[1][5] This 4:1 stoichiometry allows for significant signal amplification in immunoassays. Unlike its predecessor, avidin (B1170675), streptavidin is non-glycosylated and has a near-neutral isoelectric point, which significantly reduces non-specific binding and background noise in assays.[3] The bond forms rapidly and is highly resistant to changes in pH, temperature, and the presence of organic solvents or denaturing agents.[4][6]

Quantitative Data: Biotin-Streptavidin Interaction

The following table summarizes the key quantitative parameters that define the biotin-streptavidin interaction.

| Parameter | Value | References |

| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | [1][2][4][7][8] |

| Association Rate Constant (kon) | 10⁵ to 10⁷ M⁻¹s⁻¹ | [8][9][10] |

| Dissociation Rate Constant (koff) | ~3.10 x 10⁻⁵ s⁻¹ | [11] |

| Streptavidin Molecular Weight | ~53-60 kDa | [5][12] |

| Biotin Molecular Weight | 244.31 g/mol | [7][13] |

| Binding Stoichiometry | 4 molecules of biotin per streptavidin tetramer | [2][3] |

Substance P and its Biological Role

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[14] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role as a neurotransmitter and neuromodulator.[15][16] SP is a key mediator in the transmission of pain signals, neurogenic inflammation, and various physiological responses including gut motility and emotional behaviors.[14][16][17]

Signaling Pathway

Substance P exerts its primary effects by binding to its high-affinity G protein-coupled receptor, the Neurokinin-1 Receptor (NK1R).[15][17] This binding event initiates a cascade of intracellular signaling events. Activation of NK1R stimulates G-proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK1/2 and p38 MAPK.[17][18] In immune and glial cells, this cascade can precipitate the activation of NF-κB, a master regulator of inflammatory gene expression, ultimately leading to the production of inflammatory cytokines and other mediators.[17]

Application in Competitive ELISA for Substance P

Due to its small size, Substance P is typically quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, SP from a sample competes with a fixed amount of labeled SP for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the amount of SP in the sample.

The biotin-streptavidin system is employed to achieve high sensitivity. A common approach involves using a biotinylated antibody and a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).

Workflow for a Biotin-Streptavidin Based Competitive ELISA

The process involves several key steps:

-

Coating : A capture antibody specific for Substance P is immobilized on the surface of microplate wells.

-

Competition : The sample containing unknown amounts of SP is added to the wells along with a fixed concentration of biotinylated anti-SP antibody. The sample SP and the biotinylated antibody compete to bind to the immobilized capture antibody.

-

Detection : Streptavidin conjugated to an enzyme, such as Horseradish Peroxidase (Streptavidin-HRP), is added.[5][19] The streptavidin binds to any biotinylated antibody that has been captured.

-

Substrate Addition : A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

-

Measurement : The reaction is stopped, and the absorbance is measured. A lower absorbance value indicates a higher concentration of Substance P in the original sample.

Performance of Commercial Substance P ELISA Kits

The table below outlines typical performance characteristics of commercially available Substance P ELISA kits that utilize the biotin-streptavidin system for detection.

| Parameter | Typical Value Range | References |

| Assay Type | Competitive ELISA | [20] |

| Assay Range | 39 pg/mL - 5,000 pg/mL | [20] |

| Sensitivity | ~40-50 pg/mL | [20] |

| Sample Types | Cell Culture Supernates, Serum, Plasma, Saliva, Urine | |

| Assay Time | 2.5 - 3.5 hours | [20] |

| Intra-assay CV | < 10% | [20] |

| Inter-assay CV | < 10% | [20] |

Detailed Experimental Protocol: Competitive ELISA

This section provides a generalized, detailed protocol for the quantification of Substance P using a biotin-streptavidin-based competitive ELISA. This protocol is a representative synthesis and should be adapted based on the specific manufacturer's instructions for any given kit.[21][22][23]

A. Reagent Preparation

-

Wash Buffer (1X) : Prepare 1X PBS containing 0.05% Tween-20.[21]

-

Reagent Diluent : Prepare 1X PBS with 1% BSA. This is used for blocking and for diluting samples and standards.[21]

-

Substance P Standards : Reconstitute the lyophilized SP standard to create a stock solution as per the kit instructions. Perform a serial dilution in Reagent Diluent to generate a standard curve (e.g., from 5000 pg/mL down to ~40 pg/mL).[20][23]

-

Biotinylated Detection Antibody : Dilute the concentrated biotinylated antibody to its working concentration in the appropriate diluent buffer provided with the kit.

-

Streptavidin-HRP Conjugate : Dilute the concentrated Streptavidin-HRP to its working concentration in the appropriate diluent buffer.[19] Prepare this solution shortly before use.

-

Sample Preparation :

-

Serum : Allow blood to clot for ~2 hours at room temperature, then centrifuge at 1000 x g for 15 minutes.[23]

-

Plasma : Collect blood using heparin as an anticoagulant and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[23]

-

Add a protease inhibitor like Aprotinin to serum and plasma samples to prevent SP degradation. Samples should be assayed immediately or aliquoted and stored at ≤ -20°C. Avoid repeated freeze-thaw cycles.

-

B. Assay Procedure

-

Plate Coating : (This step is often pre-completed in commercial kits). If starting with an uncoated plate, dispense 100 µL of capture antibody (1-10 µg/mL in coating buffer) into each well. Incubate overnight at 4°C.[22]

-

Washing : Wash the plate 3 times with 300 µL of 1X Wash Buffer per well.[22]

-

Blocking : Add 300 µL of Reagent Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[21]

-

Washing : Repeat the wash step as in step 2.

-

Competitive Reaction :

-

Add 100 µL of each standard, sample, and blank (Reagent Diluent) to the appropriate wells in triplicate.

-

Immediately add 100 µL of the diluted biotinylated detection antibody to each well (except the blank).

-

Cover the plate and incubate for 2 hours at room temperature.[21]

-

-

Washing : Repeat the wash step as in step 2.

-

Streptavidin-HRP Incubation : Add 100 µL of the diluted Streptavidin-HRP solution to each well. Incubate for 20-60 minutes at room temperature.[21][22]

-

Washing : Wash the plate 5 times with 1X Wash Buffer. Allow the buffer to soak for 1-2 minutes during the final washes to minimize background.

-

Substrate Development : Add 100 µL of TMB Substrate solution to each well. Incubate for 20-30 minutes at room temperature in the dark.[21]

-

Stopping the Reaction : Add 50-100 µL of Stop Solution (e.g., 0.2 M H₂SO₄) to each well. The color will change from blue to yellow.

-

Reading : Measure the optical density (OD) at 450 nm within 30 minutes of stopping the reaction.

C. Data Analysis

-

Calculate the average OD for each set of replicate standards, controls, and samples.

-

Subtract the average blank OD from all other OD values.

-

Generate a standard curve by plotting the mean OD for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.

-

Interpolate the concentration of Substance P in the samples from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

References

- 1. Production of Recombinant Streptavidin and Optimization of Refolding Conditions for Recovery of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. nancyhemenway.com [nancyhemenway.com]

- 5. genscript.com [genscript.com]

- 6. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellmosaic.com [cellmosaic.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 18. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 19. immunoreagents.com [immunoreagents.com]

- 20. Substance P Competitive ELISA Kit (EEL013) - Invitrogen [thermofisher.com]

- 21. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]

Unveiling the Substance P Interactome: A Technical Guide to Identifying Novel Binding Partners Using Biotin-Substance P

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of biotinylated Substance P (Biotin-SP) as a molecular probe to identify and characterize novel binding partners of this critical neuropeptide. By leveraging the high-affinity interaction between biotin (B1667282) and streptavidin, researchers can effectively isolate Substance P-protein complexes from complex biological samples, paving the way for the discovery of new therapeutic targets and a deeper understanding of Substance P signaling.

Introduction to Substance P and Its Significance

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[1][2] It is widely expressed in both the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] The binding of Substance P to NK1R initiates a cascade of intracellular signaling events.[3]

While the Substance P-NK1R axis is well-characterized, there is growing evidence suggesting that Substance P may interact with other proteins, modulating a broader range of cellular functions than previously understood. The identification of these novel binding partners is critical for a comprehensive understanding of Substance P biology and for the development of more targeted therapeutics.

The Biotin-Substance P Probe: A Powerful Tool for Discovery

To identify novel Substance P binding partners, a biotinylated version of the neuropeptide (Biotin-SP) is employed as a "bait" molecule.[4] This probe retains the biological activity of native Substance P, allowing it to interact with its binding partners within a cellular lysate. The biotin tag provides a high-affinity handle for the subsequent isolation of these protein complexes using streptavidin-coated beads.[5][6]

One study reported the development of a biotinylated SP analog where the lysine (B10760008) at position 3 was replaced with arginine, and an N-terminal extension was added for biotinylation. This analog demonstrated identical binding dissociation curves to native SP in human IM-9 lymphoblasts and retained functional activity.[7]

Experimental Workflow: From Cell Lysis to Protein Identification

The overall experimental workflow for identifying novel Substance P binding partners using Biotin-SP involves several key stages: the preparation of a suitable cell lysate, the pull-down of Biotin-SP and its interacting proteins, and the identification of these proteins using mass spectrometry.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a biotinylated analog of substance P for use as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Substance P Receptor Distribution with Biotinylated Ligands: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Substance P (SP)/neurokinin-1 receptor (NK1R) system is a critical signaling pathway implicated in a myriad of physiological and pathological processes, including pain transmission, inflammation, neurogenic inflammation, and cancer progression. Understanding the precise distribution and density of NK1R in various tissues and cell types is paramount for the development of targeted therapeutics. Biotinylated ligands, particularly biotinylated Substance P, offer a versatile and robust non-radioactive tool for the detection, quantification, and functional characterization of NK1R. This guide provides a comprehensive overview of the methodologies for utilizing biotinylated SP to investigate NK1R distribution, presenting detailed experimental protocols, data interpretation guidelines, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to the Substance P/NK1R System

Substance P is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It exerts its biological effects primarily by binding to the NK1R, a G protein-coupled receptor (GPCR).[2] This interaction triggers a cascade of intracellular signaling events, making the SP/NK1R system a key target for drug discovery.[2] The NK1R is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal cells like immune cells, endothelial cells, and epithelial cells.[3][4]

Two isoforms of the NK1R have been identified: a full-length form (407 amino acids) and a truncated form (311 amino acids) that lacks a significant portion of the C-terminal tail.[3][5] The full-length receptor is predominantly expressed in the brain, while the truncated form is more common in peripheral tissues.[3][5] Notably, the truncated isoform exhibits a 10-fold lower binding affinity for Substance P and elicits a diminished calcium response.[3]

NK1R Signaling Pathways

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 family.[5] This initiates several downstream signaling cascades that are crucial for its physiological effects.

-

Canonical Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC).[2]

-

MAPK/ERK Pathway: The NK1R can also signal through the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK1/2). This pathway is often linked to cell proliferation and survival.[3]

-

NF-κB Pathway: Substance P can activate the transcription factor NF-κB, which plays a central role in regulating the expression of various inflammatory genes, including cytokines and chemokines.[5]

Biotinylated Substance P: A Versatile Receptor Probe

Biotinylated Substance P is a powerful tool for studying NK1R. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) allows for sensitive and specific detection using streptavidin conjugated to enzymes (like HRP) or fluorophores.[2] Crucially, studies have shown that with proper design, such as N-terminal biotinylation with a spacer arm, the biotinylated analog of SP can retain binding and functional characteristics identical to the native peptide.[2] However, improper design can lead to decreased binding affinity.[1]

Data Presentation: Ligand Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter. While the affinity of biotinylated SP should be determined empirically for each specific analog, the table below provides reference values for other ligands targeting the NK1R.

| Ligand | Receptor | Assay Type | Kd (nM) | Bmax (pmol/mg protein) | Cell/Tissue Type |

| [³H]Substance P | Rat NK1R | Saturation | 0.33 ± 0.13 | 5.83 ± 1.16 | Transfected CHO cells[6] |

| Biotin-NTE[Arg³]SP | Human NK1R | Competition | Identical to native SP | Not Reported | IM-9 Lymphoblasts[2] |

Data Presentation: Quantitative NK1R Distribution in Human Brain

Positron Emission Tomography (PET) studies using specific radioligands have enabled the quantitative assessment of NK1R availability in the living human brain. The binding potential (BPND) is a measure that is proportional to the receptor density (Bmax).

| Brain Region | Mean BPND ± SD |

| Caudate | 3.15 ± 0.36 |

| Putamen | 3.11 ± 0.66 |

| Parahippocampal Region | 1.17 ± 0.25 |

| Occipital Cortex | 0.94 ± 0.23 |

| Temporal Cortex | 0.82 ± 0.15 |

| Frontal Cortex | 0.76 ± 0.15 |

| Anterior Cingulate Cortex | 0.69 ± 0.16 |

| Thalamus | 0.46 ± 0.14 |

| (Data adapted from a PET study using [¹⁸F]FE-SPA-RQ)[7] |

Qualitative studies have also shown significant NK1R expression in the smooth muscle of the intestine, the muscular wall of submucosal blood vessels, enteric neurons, and immune cells within the lamina propria.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing biotinylated Substance P.

Synthesis of N-terminally Biotinylated Substance P

Selective biotinylation of the N-terminal α-amino group is preferable to labeling lysine (B10760008) residues to minimize interference with the peptide's binding site.[9] This can be achieved by controlling the reaction pH.

Materials:

-

Substance P peptide

-

Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 6.5 (or other non-amine buffer)

-

NHS-LC-Biotin (or similar NHS-ester biotinylation reagent with a spacer)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (HPLC or size-exclusion chromatography columns)

-

Mass Spectrometer

Protocol:

-

Peptide Dissolution: Dissolve 1-10 mg of Substance P in 1 ml of Reaction Buffer (pH 6.5).

-

Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-LC-Biotin in DMF or DMSO.

-

Reaction: Add a sufficient volume of the 10 mM NHS-LC-Biotin stock to the peptide solution to achieve a 5-fold molar excess of the biotin reagent.

-

Incubation: Incubate the reaction mixture at 4°C for 24 hours with gentle agitation. The lower pH preferentially targets the N-terminal α-amino group over the ε-amino group of the internal lysine residue.

-

Purification: Remove unreacted biotin and byproducts using reverse-phase HPLC or an appropriate size-exclusion chromatography method.

-

Characterization: Confirm the successful biotinylation and purity of the final product by mass spectrometry.

-

Storage: Lyophilize the purified biotinylated peptide and store it at -20°C or -80°C.

Competitive Binding Assay with Biotinylated SP

This assay determines the binding affinity (Kd or Ki) of a test compound by measuring its ability to compete with biotinylated SP for binding to NK1R.

Materials:

-

NK1R-expressing cells (e.g., transfected HEK293 or CHO cells) or tissue homogenates

-

Biotinylated Substance P

-

Unlabeled Substance P (for non-specific binding)

-

Test compounds

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Streptavidin-HRP conjugate

-

TMB or other HRP substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

96-well microplate (high-binding)

-

Plate reader

Protocol:

-

Cell/Membrane Plating: Coat a 96-well plate with cell membranes expressing NK1R or seed NK1R-expressing cells and grow to confluence.

-

Assay Setup:

-

Total Binding: Add binding buffer, a fixed concentration of biotinylated SP (typically at or below its Kd), and vehicle.

-

Non-specific Binding: Add binding buffer, a fixed concentration of biotinylated SP, and a high concentration of unlabeled SP (e.g., 1 µM).

-

Competition: Add binding buffer, a fixed concentration of biotinylated SP, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate for 2-3 hours at 4°C or room temperature with gentle agitation.

-

Washing: Wash the wells 3-4 times with ice-cold binding buffer to remove unbound ligand.

-

Detection:

-

Add Streptavidin-HRP (diluted in binding buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the wells 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀, which can then be used to calculate the Ki.

Immunohistochemistry (IHC) for NK1R Visualization

This protocol allows for the visualization of NK1R distribution in tissue sections using a biotinylated secondary antibody system, which is analogous to using a biotinylated primary ligand.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

3% Hydrogen peroxide

-

Blocking buffer (e.g., normal serum)

-

Primary antibody against NK1R

-

Biotinylated secondary antibody

-

Avidin-Biotin-Peroxidase Complex (ABC) reagent / Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally distilled water.

-

Antigen Retrieval: Heat slides in antigen retrieval buffer as required for the primary antibody.

-

Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody: Incubate with the primary anti-NK1R antibody overnight at 4°C.

-

Secondary Antibody: Incubate with a biotinylated secondary antibody.

-

Signal Amplification: Incubate with ABC reagent or Streptavidin-HRP.

-

Chromogenic Detection: Develop the signal with DAB substrate, which produces a brown precipitate.

-

Counterstaining: Lightly stain nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with mounting medium.

-

Microscopy: Examine under a light microscope.

Flow Cytometry for Cell Surface NK1R

This method quantifies the number of cells expressing NK1R on their surface within a heterogeneous population.

Materials:

-

Single-cell suspension (e.g., immune cells, dissociated tissue)

-

Biotinylated Substance P

-

Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE or -APC)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Fixative (e.g., 2% paraformaldehyde)

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a single-cell suspension (1 x 10⁶ cells per sample).

-

Blocking (Optional): Pre-incubate cells with unlabeled SP (100-fold excess) for 30 minutes at 4°C for specificity control.

-

Primary Staining: Add biotinylated SP (e.g., 0.3 µM) and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with cold staining buffer.

-

Secondary Staining: Resuspend cells in buffer containing fluorophore-conjugated streptavidin. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with cold staining buffer.

-

Fixation: Resuspend cells in 2% paraformaldehyde.

-

Acquisition: Analyze the cells on a flow cytometer. A shift in fluorescence intensity compared to control cells (unstained or specificity control) indicates NK1R expression.[10]

Conclusion

Biotinylated Substance P analogs are invaluable probes for the detailed investigation of the NK1R. They provide a sensitive, stable, and non-radioactive alternative for a wide range of applications, from determining receptor distribution and density to studying ligand-receptor interactions and signaling. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize these tools, ultimately advancing our understanding of the SP/NK1R system and facilitating the discovery of novel therapeutics targeting this critical pathway.

References

- 1. Binding affinities to rat brain synaptosomes--synthesis of biotinylated analogues of Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a biotinylated analog of substance P for use as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of NK1 receptor in the human brain using PET with 18F-FE-SPA-RQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substance P (Neurokinin-1) and Neurokinin A (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Avidin binding of biotinylated analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Characteristics of Biotin-Substance P

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural and functional characteristics of Biotin-Substance P, a critical tool for studying the neurokinin-1 (NK1) receptor. Substance P (SP), an undecapeptide neuropeptide, is the endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) involved in pain transmission, inflammation, and mood regulation. The covalent attachment of a biotin (B1667282) molecule to Substance P creates a high-affinity probe that can be used for receptor localization, purification, and the development of novel assays, without significantly compromising its biological activity.

Core Structural Components

Substance P (SP)

Substance P is an 11-amino acid neuropeptide with the following primary sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ .[1] It is a member of the tachykinin family, characterized by a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂) that is crucial for receptor activation.[2] The N-terminal region of the peptide contributes to its selectivity for the NK1 receptor.[2]

Biotin (Vitamin B7)

Biotin is a water-soluble vitamin composed of a ureido ring fused with a tetrahydrothiophene (B86538) ring. A valeric acid side chain is attached to the tetrahydrothiophene ring, which provides a carboxyl group that can be activated for covalent linkage to other molecules. Biotin exhibits an exceptionally high binding affinity for the proteins avidin (B1170675) and streptavidin, an interaction that is widely exploited in biotechnology.

This compound Conjugate

Biotin can be covalently attached to Substance P, most commonly at the N-terminal α-amino group. This N-terminal biotinylation is a widely used strategy as it often preserves the peptide's biological function. The resulting conjugate, this compound, combines the receptor-binding properties of Substance P with the high-affinity tag of biotin, making it a versatile research tool. A key advantage of this modification is that the free amino groups on the arginine and lysine (B10760008) residues, which are part of the native peptide, are not essential for binding to the NK1 receptor in the central nervous system.[3]

Caption: Chemical structure of N-terminally Biotinylated Substance P.

Binding Affinity and Functional Activity

A critical consideration for any modified peptide is the retention of its biological activity. Studies have shown that N-terminal biotinylation of Substance P results in a probe that maintains high affinity and functional efficacy at the NK1 receptor.

Receptor Binding Affinity

Functional Agonism

The biotinylated analog, biotin-NTE[Arg3]SP, also retained functional activity comparable to native Substance P, as demonstrated by its ability to alter intracellular calcium concentrations in Fura-2 loaded rabbit colonic myocytes.[4] This confirms that the conjugate not only binds to the NK1 receptor but also effectively induces the conformational changes required for G-protein coupling and downstream signaling.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to Substance P and its biotinylated analogs.

| Compound/Parameter | Value | Cell/System Type | Notes | Reference |

| Substance P | ||||

| Kd for NK1 Receptor | 0.33 ± 0.13 nM | Transfected CHO cells | Radioligand binding assay with [³H]Substance P. | [3] |

| EC₅₀ (Ca²⁺ Mobilization) | ~3.0 nM (Log EC₅₀ = -8.53 M) | hNK1R-transfected 3T3 cells | Measures Gq pathway activation. | [4] |

| EC₅₀ (cAMP Accumulation) | ~9.1 nM (Log EC₅₀ = -8.04 M) | hNK1R-transfected 3T3 cells | Measures Gs pathway activation. | [4] |

| This compound | ||||

| Binding Affinity vs Native SP | Identical dissociation curves | Human IM-9 lymphoblasts | Indicates comparable high-affinity binding. | [4] |

| Functional Activity vs Native SP | Similar functional activity | Rabbit colonic myocytes | Based on intracellular calcium mobilization. | [4] |

| [α-biotinyl-Arg1]Substance P - Avidin Complex | ||||

| Dissociation Rate (k₋₁) - Site 1 | 6 x 10⁻⁴ s⁻¹ | In solution (4°C) | Biphasic dissociation suggests non-equivalent binding sites. | [5] |

| Dissociation Rate (k₋₁) - Site 2 | 1.2 x 10⁻⁵ s⁻¹ | In solution (4°C) | [5] |

Signaling Pathways of the NK1 Receptor

Activation of the NK1 receptor by Substance P or this compound initiates multiple downstream signaling cascades through the coupling of heterotrimeric G proteins, primarily Gαq and Gαs.

-

Gαq Pathway: The canonical signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, influencing processes such as cell proliferation and inflammation.

-

Gαs Pathway: The NK1 receptor can also couple to Gαs, leading to the activation of Adenylyl Cyclase (AC), which catalyzes the production of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which can phosphorylate various downstream targets.

Caption: NK1 receptor downstream signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, as well as its use in binding and functional assays.

Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification of this compound.

This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids of the Substance P sequence (from C-terminus to N-terminus: Met, Leu, Gly, Phe, Phe, Gln, Gln, Pro, Lys(Boc), Pro, Arg(Pbf)). For each coupling cycle:

-

Dissolve 3-4 equivalents of the Fmoc-amino acid and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add an activation base (e.g., N,N-diisopropylethylamine, DIPEA).

-

Add the mixture to the resin and allow it to react for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

Perform a ninhydrin (B49086) test to ensure complete coupling before proceeding to the next deprotection step.

-

-

N-terminal Biotinylation: After the final amino acid (Arginine) has been coupled and its Fmoc group removed, perform the biotinylation on the solid phase.

-

Dissolve 3 equivalents of Biotin and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIPEA and add the mixture to the resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Cleavage and Deprotection: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin under vacuum. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc, Pbf) by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

-

Sample Preparation: Dissolve the crude, dried this compound in a minimal amount of a suitable solvent, such as 50% acetonitrile (B52724) in water. Filter the sample through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (preparative or semi-preparative).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 30-40 minutes is a typical starting point. The exact gradient should be optimized based on analytical runs.

-

Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min for a preparative column).

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Characterization and Assay Workflow

Caption: Workflow for binding and functional characterization.

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Interpretation: Acquire the mass spectrum. The observed molecular weight should correspond to the calculated theoretical mass of this compound (C₇₅H₁₁₁N₂₁O₁₅S₂), which is approximately 1575.0 g/mol .

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4.

-

Radioligand: [¹²⁵I]-Substance P at a fixed concentration (typically at or below its Kd).

-

Competitors: Serial dilutions of unlabeled "cold" Substance P (for standard curve) and this compound.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NK1 receptor (e.g., HEK293 or CHO cells).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-Specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a saturating concentration (e.g., 1 µM) of unlabeled Substance P.

-

Competition: Add serial dilutions of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 3 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of this compound to elicit a functional response via the Gq pathway.

-

Cell Preparation: Plate cells expressing the NK1 receptor onto glass-bottom dishes or 96-well black-walled imaging plates.

-

Dye Loading:

-

Prepare a loading buffer (e.g., HBSS with 20 mM HEPES).

-

Prepare a 1 mM stock solution of Fura-2 AM in DMSO.

-

Dilute the Fura-2 AM stock into the loading buffer to a final concentration of 2-5 µM.

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with the loading buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Imaging:

-

Place the plate or dish on a fluorescence microscope or plate reader equipped for ratiometric imaging.

-

Alternately excite the cells at 340 nm and 380 nm, and measure the emission at ~510 nm.

-

Establish a stable baseline reading.

-

-